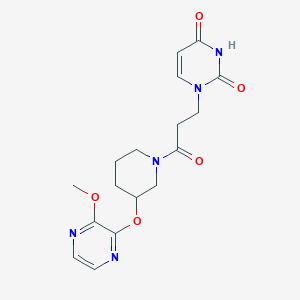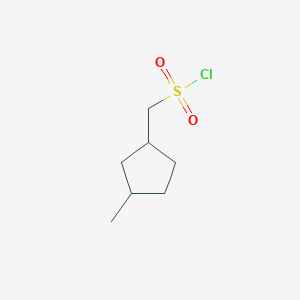
(3-Methylcyclopentyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with a methyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: (3-Methylcyclopentyl)methanesulfonyl chloride can be synthesized through the reaction of (3-methylcyclopentyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: it is likely that similar methods to those used for methanesulfonyl chloride production, such as the reaction of methane with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride or phosgene, could be adapted for large-scale synthesis .
化学反应分析
Types of Reactions: (3-Methylcyclopentyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive. It can react with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alcohols, amines, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .
Major Products: The major products formed from reactions with this compound include methanesulfonates, sulfonamides, and sulfonothioates. These products are often used as intermediates in further chemical synthesis .
科学研究应用
(3-Methylcyclopentyl)methanesulfonyl chloride has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules, which can then undergo further transformations . In biology, it may be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions .
作用机制
The mechanism of action of (3-Methylcyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack .
相似化合物的比较
Similar Compounds: Similar compounds to (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonyl chloride, toluenesulfonyl chloride, and trifluoromethanesulfonyl chloride. These compounds all contain the sulfonyl chloride functional group but differ in the nature of the substituents attached to the sulfonyl group .
Uniqueness: this compound is unique due to the presence of the cyclopentyl ring with a methyl substitution, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
(3-methylcyclopentyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCOAUBIWYRQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2-chloroacetate](/img/structure/B2438349.png)
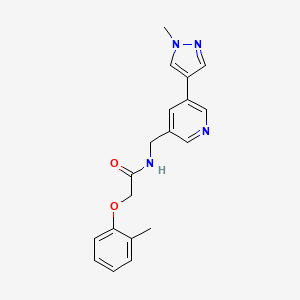
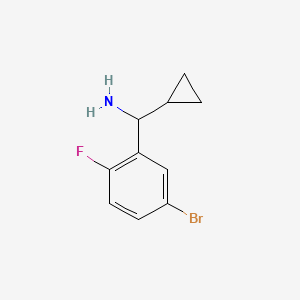
![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2438355.png)
![N-benzyl-2-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2438357.png)
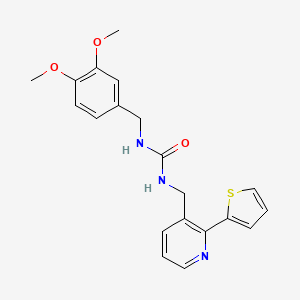
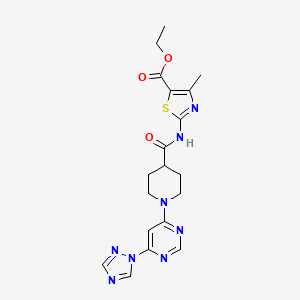
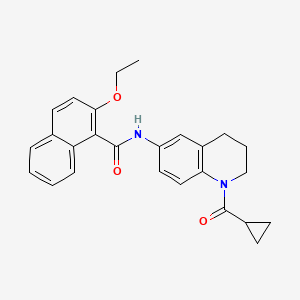
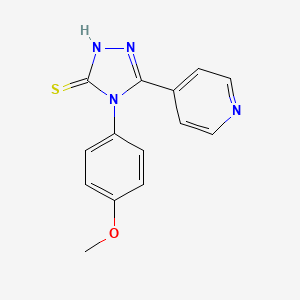
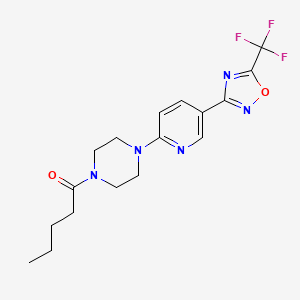
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2438367.png)
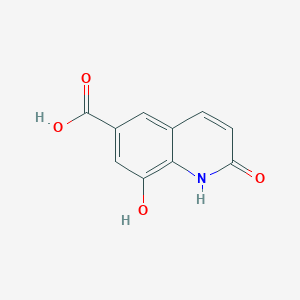
![N-[3-(dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2438370.png)
